(3-Chloro-2-methoxypropyl)benzene
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Overview
Description
(3-Chloro-2-methoxypropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 3-chloro-2-methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methoxypropyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 3-chloro-2-methoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of alternative catalysts and greener reaction conditions is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methoxypropyl)benzene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
(3-Chloro-2-methoxypropyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methoxypropyl)benzene involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A benzene ring with a single chlorine substituent.
Methoxybenzene (Anisole): A benzene ring with a single methoxy substituent.
Benzyl Chloride: A benzene ring with a chloromethyl group.
Uniqueness
(3-Chloro-2-methoxypropyl)benzene is unique due to the presence of both chloro and methoxy groups on the same propyl chain attached to the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
88536-48-5 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(3-chloro-2-methoxypropyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
ZPIMMYIRFLZPHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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